

Crystal Structure Analysis of Methyl 2-acetamido-5-bromobenzoate: A Technical Overview

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Compound of Interest

Compound Name: *Methyl 2-acetamido-5-bromobenzoate*

Cat. No.: *B144755*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure analysis of **Methyl 2-acetamido-5-bromobenzoate**. A comprehensive search of the existing scientific literature and crystallographic databases indicates that a definitive single-crystal X-ray structure for **Methyl 2-acetamido-5-bromobenzoate** ($C_{10}H_{10}BrNO_3$) has not been publicly reported.

However, significant insights can be drawn from the analysis of its precursor, 2-Acetamido-5-bromobenzoic acid, for which crystallographic data is available, and from the well-documented synthesis pathways. This whitepaper provides a summary of the available data for **Methyl 2-acetamido-5-bromobenzoate**, a detailed experimental protocol for its likely synthesis and crystallization, and a general procedure for its characterization by single-crystal X-ray diffraction.

Physicochemical Properties

While a crystal structure is not available, fundamental physicochemical properties of **Methyl 2-acetamido-5-bromobenzoate** have been documented.

Property	Value	Reference
CAS Number	138825-96-4	[1][2]
Molecular Formula	C ₁₀ H ₁₀ BrNO ₃	[2][3]
Molecular Weight	272.10 g/mol	[2]
Melting Point	134-137 °C	[1][3]
Appearance	White to light yellow crystal powder	[3]

Synthesis and Crystallization Protocols

The synthesis of **Methyl 2-acetamido-5-bromobenzoate** can be approached via two primary routes: the esterification of 2-acetamido-5-bromobenzoic acid or the acetylation of Methyl 2-amino-5-bromobenzoate. The former is a common and effective method.

Experimental Protocol: Esterification of 2-Acetamido-5-bromobenzoic Acid

This protocol details a standard Fischer esterification reaction to produce **Methyl 2-acetamido-5-bromobenzoate** from its carboxylic acid precursor.

Materials:

- 2-Acetamido-5-bromobenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated Sodium Bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

- Dichloromethane or Ethyl Acetate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-acetamido-5-bromobenzoic acid in an excess of anhydrous methanol.
- **Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid to the suspension with stirring.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
- **Neutralization:** Dissolve the residue in dichloromethane or ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Subsequently, wash with brine.
- **Drying and Evaporation:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
- **Purification and Crystallization:** The crude **Methyl 2-acetamido-5-bromobenzoate** can be purified by recrystallization. A suitable solvent system, such as a mixture of ethanol and water or methanol, can be used to grow single crystals suitable for X-ray diffraction by slow evaporation.

X-ray Crystallography: A General Protocol

Should single crystals of **Methyl 2-acetamido-5-bromobenzoate** be obtained, the following protocol outlines the standard procedure for crystal structure determination.

Instrumentation:

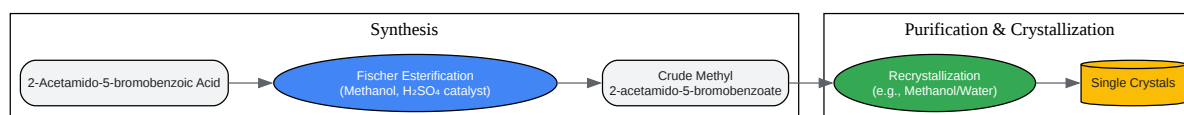
- A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).

Procedure:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in the X-ray beam, and a series of diffraction images are collected as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- **Data Reduction:** The collected images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

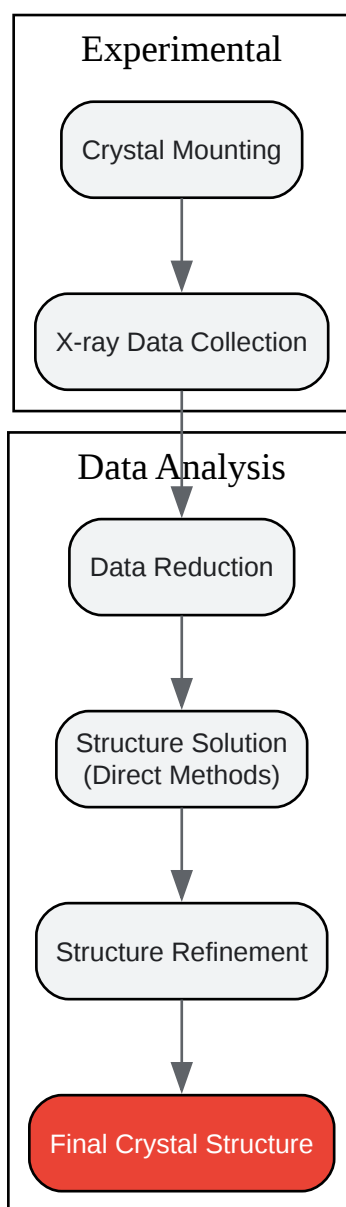
Visualizing the Workflow

The following diagrams illustrate the synthesis and analysis workflow for **Methyl 2-acetamido-5-bromobenzoate**.



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Synthetic pathway for **Methyl 2-acetamido-5-bromobenzoate**.



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General workflow for single-crystal X-ray diffraction analysis.

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References

- 1. Methyl 2-acetamido-5-bromobenzoate | 138825-96-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. METHYL 2-ACETAMIDO-5-BROMOBENZOATE Ten Chongqing Chemdad Co. , Ltd [chemdad.com]
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